methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): Key signals include a singlet at δ 3.95 ppm (3H, methyl ester), a doublet at δ 7.45 ppm (1H, H-6), and a broad singlet at δ 8.25 ppm (1H, H-4) . The absence of a proton at position 7 confirms the 7H tautomer .
- ¹³C NMR : Peaks at δ 165.2 ppm (ester carbonyl) and δ 152.1 ppm (C-2 chloro-substituted carbon) are characteristic .
Infrared (IR) Spectroscopy
Strong absorption bands at 1720 cm⁻¹ (C=O stretch of ester) and 745 cm⁻¹ (C-Cl stretch) dominate the spectrum. N-H stretching of the pyrrole ring appears as a weak band near 3400 cm⁻¹ .
Mass Spectrometry
The molecular ion peak [M+H]⁺ is observed at m/z 212.02 , with fragmentation patterns including loss of COOCH₃ (m/z 153.01) and Cl (m/z 177.03) . High-resolution mass spectrometry confirms the empirical formula with a deviation of <2 ppm .
Thermodynamic and Kinetic Properties
The compound’s low aqueous solubility aligns with its moderate LogP, suggesting preferential solubility in organic solvents like dimethyl sulfoxide (DMSO) . Stability studies indicate susceptibility to ester hydrolysis under basic conditions, necessitating anhydrous storage .
Computational Modeling of Electronic Structure and Conformation
Density Functional Theory (DFT) calculations reveal:
- Electrostatic Potential : The chloro substituent at position 2 creates a region of high electron density, while the ester group at position 5 contributes to a polarized electronic landscape .
- Frontier Molecular Orbitals : The HOMO (-6.32 eV) localizes on the pyrrole ring, whereas the LUMO (-2.15 eV) resides on the pyrimidine moiety, indicating electrophilic reactivity at the pyrimidine core .
- Conformational Analysis : The methyl ester group adopts a planar orientation relative to the pyrrole ring, minimizing steric hindrance. Intramolecular hydrogen bonding between N-7 and the ester carbonyl oxygen stabilizes the 7H tautomer .
Molecular dynamics simulations predict a solvent-accessible surface area (SASA) of 67.87 Ų, consistent with its moderate hydrophobicity .
Properties
IUPAC Name |
methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-7(13)5-3-10-6-4(5)2-11-8(9)12-6/h2-3H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERSMPFYDSKYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=NC(=NC=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Route via Acrylic Acid Coupling (Patent CN111303162B)
A notable industrially relevant method involves a multi-step synthesis starting from 5-bromo-2-chloro-N-substituted pyrimidine-4-amine derivatives, which are coupled with acrylic acid to form an intermediate acrylic acid derivative, followed by intramolecular cyclization and oxidation steps.
| Step | Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Coupling of 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine with acrylic acid | Metal nickel salt, cuprous iodide catalyst, triphenylphosphine ligand, DIPEA base, ethanol solvent, 65 °C, 8 h | 73.1 | Avoids palladium catalyst, uses nickel and copper catalysts |
| 2 | Intramolecular cyclization | Cuprous chloride catalyst, triethylamine base, DMSO solvent, 70 °C, 12 h | 97.6 | Efficient cyclization under nitrogen atmosphere |
| 3 | Oxidation to final product | DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) oxidant, organic solvents (THF, dioxane, etc.), 40-70 °C | Not specified | Oxidation step to aromatize the pyrrolo ring |
This method is advantageous due to the avoidance of expensive palladium catalysts and relatively high yields in the cyclization step. The use of nickel and copper catalysts makes it cost-effective for scale-up. The reaction conditions are carefully controlled to maintain temperature and inert atmosphere to ensure product purity and yield.
Protective Group Strategy and Halogenation (Literature)
For more complex derivatives, the 7-position nitrogen can be protected, followed by selective iodination at the 6-position, enabling further functionalization via Suzuki-Miyaura coupling. Although this is more relevant for substituted analogs, the methodology informs the preparation of the core scaffold.
Comparative Data Table of Preparation Methods
Detailed Research Findings
The nickel/copper catalyzed method reported in patent CN111303162B demonstrates a practical industrial synthesis avoiding palladium catalysts, which are costly and sometimes toxic. The use of triphenylphosphine as a ligand and DIPEA as a base in ethanol solvent provides a good balance between reactivity and selectivity.
Intramolecular cyclization is efficiently promoted by cuprous chloride and triethylamine in dimethyl sulfoxide at 70 °C under nitrogen, achieving nearly quantitative yields.
The final oxidation step with DDQ is critical for aromatization to the fully conjugated pyrrolo[2,3-d]pyrimidine system, though it requires careful temperature control and inert atmosphere.
Literature methods using commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine allow for straightforward nucleophilic substitution and esterification but may be less cost-effective for large-scale synthesis.
The protective group and halogenation strategy enable further functionalization but are more suited for advanced medicinal chemistry applications rather than bulk synthesis of the methyl ester.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydride) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-d]pyrimidine derivative .
Scientific Research Applications
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential therapeutic agents for cancer and inflammatory diseases.
Biological Studies: The compound is used in studying the inhibition of specific enzymes and signaling pathways, such as tyrosine kinases and STAT6.
Chemical Biology: It is employed in the design of chemical probes to investigate biological processes at the molecular level.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The pyrrolo[2,3-d]pyrimidine scaffold is highly versatile, with substitutions at positions 2, 4, 5, and 7 significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Biological Activity
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in the context of cancer therapeutics and anti-inflammatory applications. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) relevant to this compound.
This compound is characterized by its pyrrolopyrimidine structure, which has been shown to exhibit various biological activities. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The chlorination at the 2-position enhances its reactivity and biological profile.
Anticancer Activity
Research has demonstrated that derivatives of pyrrolopyrimidines, including this compound, possess potent anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, a study reported IC50 values for certain derivatives against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, with values ranging from 0.38 μM to 0.66 μM, indicating strong efficacy compared to standard treatments like Cabozantinib .
Table 1: Anticancer Activity of Pyrrolopyrimidine Derivatives
Anti-inflammatory Effects
In addition to anticancer properties, this compound exhibits significant anti-inflammatory activity. Studies indicate that related compounds inhibit COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The mechanism involves the suppression of pro-inflammatory cytokines and pathways associated with inflammation.
Table 2: Anti-inflammatory Activity of Pyrrolopyrimidine Derivatives
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Many pyrrolopyrimidine derivatives act as inhibitors of receptor tyrosine kinases (RTKs), such as CSF1R and RET. These kinases are often implicated in cancer progression and inflammatory diseases .
- Induction of Apoptosis : Research indicates that certain derivatives can induce apoptosis in cancer cells by modulating key apoptotic proteins like Bax and Bcl-2, leading to increased cell death in malignancies such as HepG2 liver cancer cells .
- Cell Cycle Arrest : Some studies have shown that these compounds can cause cell cycle arrest at various phases, further contributing to their anticancer effects .
Case Studies
A notable study investigated the effects of a specific derivative on HepG2 cells, revealing that treatment resulted in a significant increase in apoptotic cells compared to control groups. The study highlighted the compound's ability to upregulate pro-apoptotic signals while downregulating anti-apoptotic factors, suggesting potential therapeutic applications in cancer treatment .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications on the pyrrolopyrimidine scaffold significantly influence biological activity:
- Substituents at Position 4 : Electron-withdrawing groups enhance potency against cancer cell lines.
- Chlorination : The presence of chlorine at specific positions is crucial for maintaining high activity levels against targeted enzymes and receptors.
Table 3: Structure-Activity Relationships
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| N-4 | Electron-withdrawing | Increased potency |
| C-2 | Chlorine | Enhanced reactivity |
Q & A
Q. What are the common synthetic routes for methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate?
The synthesis typically involves multi-step reactions starting with cyclization and functionalization. For example:
- Cyclization : Intermediate pyrimidine derivatives (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate) are cyclized under acidic or thermal conditions to form the pyrrolo[2,3-d]pyrimidine core .
- Chlorination : Electrophilic substitution or halogenation agents (e.g., POCl₃) introduce the chlorine atom at the 2-position .
- Esterification : Methylation of the carboxyl group is achieved via esterification with methanol under catalytic acidic conditions . Key challenges include controlling regioselectivity during chlorination and minimizing side reactions during cyclization.
Q. How is the compound characterized using spectroscopic techniques?
- ¹H/¹³C NMR : Used to confirm the pyrrolo[2,3-d]pyrimidine scaffold and substituent positions. For example, aromatic protons in the pyrrole ring appear as distinct singlets (δ 7.5–8.5 ppm), while the methyl ester group resonates at δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 242.03 for C₉H₇ClN₃O₂) .
- FT-IR : Confirms ester carbonyl stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as a key intermediate for kinase inhibitors targeting EGFR, VEGFR2, and CDK2. The chlorine atom enhances electrophilicity for nucleophilic substitution, while the methyl ester improves solubility for downstream functionalization (e.g., hydrolysis to carboxylic acids) .
Advanced Research Questions
Q. How can reaction yields be optimized during the carboxylation step?
- Ultrasonic Irradiation : Enhances mixing and reduces reaction time (e.g., 30–60 minutes vs. 2–4 hours under conventional heating) .
- Solvent Selection : Aqueous-alcohol mixtures (e.g., ethanol/water) improve reagent solubility and reduce byproducts .
- Catalysis : KHSO₄ or other mild acids accelerate esterification while minimizing decomposition . Yield improvements from 60% to >85% have been reported under optimized conditions .
Q. How do structural modifications at the 2- and 5-positions affect kinase inhibition selectivity?
- 2-Chloro Substitution : Increases binding affinity to ATP-binding pockets of kinases (e.g., IC₅₀ values < 100 nM for EGFR) by forming halogen bonds with backbone carbonyls .
- 5-Carboxylate Group : Modulates solubility and enables conjugation with targeting moieties (e.g., PEG linkers). Replacing methyl with ethyl esters reduces metabolic stability . Comparative studies with analogs (e.g., 2-bromo or 5-nitro derivatives) show a 10-fold selectivity shift toward CDK2 over VEGFR2 .
Q. How should researchers address contradictions in reported biological activity data?
- Purity Analysis : Use HPLC (>95% purity) to rule out impurities affecting activity .
- Assay Conditions : Standardize kinase assay protocols (e.g., ATP concentration, incubation time) to minimize variability .
- Structural Verification : Reconfirm regiochemistry via X-ray crystallography, as misassignment of chloro/ester positions can lead to conflicting results .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- DFT Calculations : Identify electrophilic centers (e.g., C2 chlorine has a higher Fukui index than C4) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents favor SNAr mechanisms) .
- Docking Studies : Predict binding modes to kinases using AutoDock Vina, correlating binding scores with experimental IC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
